molecular formula C10H18FNO4S B2655529 Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate CAS No. 1955520-31-6

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2655529
CAS No.: 1955520-31-6
M. Wt: 267.32
InChI Key: LIZAPFOWXFGEMS-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a valuable synthetic building block in medicinal chemistry and drug discovery research. Its primary research application stems from the presence of the fluorosulfonyl group, a highly versatile and reactive handle that facilitates efficient molecular diversification. This compound serves as a crucial intermediate for the synthesis of more complex molecules, particularly through reactions that form sulfonate esters or sulfonamides, which are common motifs in pharmacologically active compounds . The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the molecule's utility by allowing for selective deprotection under mild acidic conditions, enabling sequential synthetic modifications . Researchers leverage this bifunctional reagent in the exploration of novel therapeutic agents, where its incorporation can be a key step in constructing compound libraries for biological screening. The structural features of this molecule make it especially relevant in the development of antiviral agents, as pyrrolidine-based scaffolds and sulfonyl-containing groups are frequently investigated for their potential in such applications . This compound is supplied for laboratory research purposes exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZAPFOWXFGEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a fluorosulfonyl-containing reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction might be carried out in an organic solvent such as dichloromethane, with a base like triethylamine, at a controlled temperature to ensure the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and reactors would be essential to handle the potentially hazardous fluorosulfonyl reagents on a large scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents, with careful control of temperature and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while nucleophilic substitution could introduce a variety of functional groups depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a potential candidate for drug discovery and development.

    Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

    Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorosulfonyl group could play a key role in these interactions, potentially forming covalent bonds with target proteins or altering their conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Pyrrolidine Derivatives

tert-butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methyl]pyrrolidine-1-carboxylate (Ie)
  • Structure : Aryl sulfide substituent (3-chloro-4-fluorophenylsulfanyl).
  • Synthesis : Prepared via nucleophilic substitution between 3-chloro-4-fluorobenzenethiol and tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate in 68% yield .
  • Properties : Yellowish oil; the sulfide group is less electron-withdrawing than sulfonyl, reducing electrophilicity compared to the target compound.
  • Applications : Likely used as a ligand or intermediate in multifunctional arylsulfone/sulfonamide synthesis.
tert-butyl-3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi)
  • Structure : Aryl sulfone substituent (3-fluorobenzenesulfonyl).
  • Synthesis : Oxidized from a sulfide precursor using meta-chloroperbenzoic acid (mCPBA) .
  • Properties : Sulfonyl groups enhance electrophilicity and stability compared to sulfides. The fluorine atom on the aryl ring may influence π-π stacking interactions in ligand-receptor binding.

Fluorinated Pyrrolidine Derivatives

(R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate
  • Structure : Fluoromethyl (-CH₂F) substituent.
  • The fluoromethyl group increases metabolic stability and lipophilicity compared to non-fluorinated analogs .
  • Contrast : While both compounds contain fluorine, the fluorosulfonylmethyl group in the target compound offers greater reactivity for sulfonylation or covalent modifications.
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
  • Structure : Difluoro and hydroxymethyl substituents.
  • Applications : Intermediate in pharmaceutical synthesis; the hydroxymethyl group enables further functionalization (e.g., esterification) .
  • Key Difference : The target compound’s fluorosulfonylmethyl group provides distinct electronic and steric effects, favoring reactions like nucleophilic displacement over hydroxyl-mediated transformations.

Other Functionalized Pyrrolidines

tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Benzoyloxymethyl substituent.
  • Synthesis : Prepared via benzoylation of a hydroxymethyl precursor in 79% yield .
  • Applications : Used in glycosyl hydrazide preparation; the ester group is hydrolytically labile, unlike the stable sulfonyl group in the target compound.

Data Tables

Research Findings and Implications

  • Synthetic Flexibility : The tert-butyl pyrrolidine carboxylate scaffold is highly modular, enabling diverse substituent introductions (e.g., sulfonyl, fluoromethyl, aryl groups) via nucleophilic substitution, oxidation, or esterification .
  • Fluorine Impact : Fluorine atoms enhance electronegativity and metabolic stability. The fluorosulfonylmethyl group uniquely combines fluorine’s electronic effects with sulfonyl’s reactivity, making it valuable for targeted covalent drug design .
  • Applications : Sulfur-containing derivatives (e.g., Ie, IIi) are prominent in ligand and catalyst design, while fluorinated analogs are critical in central nervous system (CNS) drug discovery due to blood-brain barrier penetration .

Biological Activity

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate (CAS No. 1955520-31-6) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a fluorosulfonyl functional group. This article explores its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₈FNO₄S
  • Molecular Weight : 267.32 g/mol
  • Structural Characteristics : The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's pharmacokinetics and bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets due to the electrophilic nature of the fluorosulfonyl group. This interaction can lead to modifications in enzyme activity and receptor binding, making it a candidate for further pharmacological studies.

In Vitro Studies

Research has indicated that compounds containing fluorosulfonyl groups exhibit significant reactivity towards nucleophiles, which can lead to alterations in cellular pathways. For instance:

  • Enzyme Inhibition : Studies have shown that fluorosulfonyl derivatives can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Cell Proliferation : Preliminary studies using cell lines indicate that this compound may affect cell proliferation rates, suggesting a role in modulating growth factors .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds. The following table summarizes some key structural analogs and their respective properties:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-methylsulfonylpyrrolidine-1-carboxylateC₁₀H₁₈NO₄SContains a methylsulfonyl group
Tert-butyl 3-cyanopyrrolidine-1-carboxylateC₁₀H₁₈N₂O₄Features a cyano group affecting reactivity
Tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylateC₁₁H₂₃NO₅SContains a methanesulfonyloxy group

This comparison highlights the unique reactivity imparted by the fluorosulfonyl group in this compound, which may provide distinct therapeutic avenues compared to its analogs.

Case Study 1: Anti-Cancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests potential utility as an anti-cancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties. In murine models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate, and how do protecting groups influence the reaction?

  • The synthesis typically involves multi-step functionalization of the pyrrolidine ring. For example, tert-butyl carbamate-protected pyrrolidine intermediates are common starting materials. Fluorosulfonyl groups are introduced via nucleophilic substitution or oxidation reactions. Protecting groups like tert-butyloxycarbonyl (Boc) are critical for preserving amine functionality during synthesis .
  • Methodology : Use anhydrous conditions (e.g., dichloromethane) with catalysts like DMAP or triethylamine to facilitate sulfonation or fluorosulfonylation .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, while 19^19F NMR specifically identifies fluorosulfonyl groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and detects impurities .
  • Chromatography : HPLC or GC-MS monitors purity, especially for hygroscopic or reactive intermediates .

Q. How can researchers mitigate decomposition during purification of fluorosulfonyl-containing compounds?

  • Purification : Use silica gel column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to avoid hydrolysis. Lyophilization or vacuum drying under inert atmospheres (N2_2/Ar) prevents moisture-induced degradation .

Advanced Research Questions

Q. What experimental designs optimize yield in fluorosulfonyl group installation while minimizing side reactions?

  • Reaction Optimization :

  • Temperature : Conduct reactions at 0–20°C to control exothermicity and reduce fluorosulfonyl group hydrolysis .
  • Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes nucleophilic interference .
  • Catalysts : Use DMAP or pyridine derivatives to enhance electrophilic reactivity of fluorosulfonylating agents .
    • Yield Analysis : Comparative studies show that stepwise functionalization (e.g., introducing fluorosulfonyl after Boc protection) improves yields by 20–30% versus one-pot methods .

Q. How does stereochemistry at the pyrrolidine ring affect the compound’s reactivity and downstream applications?

  • Stereochemical Control : Chiral catalysts or enantioselective synthesis (e.g., using (R)- or (S)-configured intermediates) dictate spatial arrangement. For example, (R)-configured pyrrolidine derivatives exhibit higher stability in cross-coupling reactions .
  • Impact on Reactivity : Steric hindrance from the tert-butyl group influences nucleophilic attack sites on the fluorosulfonyl moiety .

Q. What are the challenges in analyzing fluorosulfonyl group stability under varying pH and temperature conditions?

  • Stability Studies :

  • pH Sensitivity : Fluorosulfonyl groups hydrolyze rapidly in acidic or basic conditions (t1/2_{1/2} < 1 hr at pH < 3 or > 10). Neutral buffers (pH 6–8) are optimal for storage .
  • Thermal Degradation : Differential Scanning Calorimetry (DSC) reveals decomposition above 80°C, necessitating cold storage (2–8°C) for long-term stability .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19^19F NMR shifts)?

  • Data Interpretation :

  • Dynamic Effects : Rotameric equilibria (e.g., hindered rotation around the sulfonyl-pyrrolidine bond) cause split signals in NMR. Variable-temperature NMR experiments clarify such phenomena .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental observations .

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